![molecular formula C8H15ClO2 B1596569 6-Chlorohexyl acetate CAS No. 40200-18-8](/img/structure/B1596569.png)
6-Chlorohexyl acetate
Overview
Description
6-Chlorohexyl acetate is an organic compound with the molecular formula C8H15ClO2. It is a colorless liquid with a special odor and is known for its use as an industrial solvent. The compound has a boiling point of approximately 191-192°C and a density of about 1.041 g/mL . It is soluble in ethanol and ether solvents but relatively insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorohexyl acetate can be synthesized by reacting 1-hexanol with chloroacetate. One common method involves the reaction of 6-chloro-1-hexanol with acetic anhydride and pyridine in dry ethyl ether. The reaction mixture is stirred at room temperature for one hour, followed by washing with water and saturated brine, drying over sodium sulfate, filtering, and evaporating. The product is then distilled to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of large reactors and continuous distillation units is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorohexyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 6-chlorohexanol and acetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted hexyl acetates.
Hydrolysis: The major products are 6-chlorohexanol and acetic acid.
Scientific Research Applications
Chemistry
6-Chlorohexyl acetate serves as a versatile solvent in several chemical reactions. It is particularly useful in:
- Synthesis of Complex Organic Molecules : Acting as an intermediate in the synthesis of more complex compounds.
- Nucleophilic Substitution Reactions : The chlorine atom can be substituted by other nucleophiles, facilitating the formation of various derivatives .
Biology
In biological research, this compound is utilized for:
- Synthesis of Biologically Active Compounds : It plays a role in the development of compounds that exhibit biological activity, which can be crucial for drug discovery.
- Drug Delivery Systems : Ongoing research investigates its potential as a vehicle for delivering therapeutic agents, particularly in controlled release systems .
Medicine
The compound's unique structure allows for exploration in medicinal chemistry:
- Potential Therapeutic Applications : Research is focused on its use in drug formulation and delivery, particularly in systems designed to respond to physiological changes (e.g., pH-responsive systems) that can enhance drug efficacy .
Industrial Applications
This compound finds extensive use in various industrial sectors:
- Production of Coatings and Inks : Its properties make it suitable for formulating paints, coatings, and inks due to its solvent capabilities.
- Cleaning Products : It is also employed in the formulation of cleaners and degreasers, benefiting from its solvent properties.
Case Study 1: Synthesis of Macrocycles
In a study published by the Royal Society of Chemistry, this compound was used as a linker in the synthesis of macrocyclic compounds aimed at targeting epidermal growth factor receptors (EGFR) in cancer therapy. The study demonstrated successful incorporation of this compound into complex organic frameworks, showcasing its utility in medicinal chemistry .
Case Study 2: Controlled Release Systems
Research conducted on polymeric systems utilizing this compound highlighted its role in creating pH-responsive drug delivery vehicles. The study showed that polymers synthesized with this compound could encapsulate DNA and release it under specific conditions, indicating potential applications in gene therapy and targeted drug delivery .
Mechanism of Action
The mechanism of action of 6-chlorohexyl acetate involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, while the ester bond can undergo hydrolysis. These reactions can lead to the formation of different products, which can then interact with biological molecules and pathways.
Comparison with Similar Compounds
6-Chlorohexanol: Similar in structure but lacks the ester functional group.
Hexyl acetate: Similar ester structure but lacks the chlorine atom.
Chloroacetic acid: Contains the chlorine atom but has a different carbon chain length and functional groups.
Uniqueness: 6-Chlorohexyl acetate is unique due to the presence of both the chlorine atom and the ester functional group, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Biological Activity
6-Chlorohexyl acetate (CAS #: 40200-18-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₅ClO₂ |
Molecular Weight | 174.66 g/mol |
Boiling Point | 215 °C |
Density | 1.04 g/cm³ |
Melting Point | -20 °C |
The biological activity of this compound is primarily attributed to its interactions at the cellular level. Research indicates that halogenated compounds can enhance biological activity through various mechanisms:
- Antimicrobial Activity : Studies have shown that halogenation can improve the antimicrobial properties of compounds by altering their membrane permeability and enhancing their interaction with microbial targets .
- Anticancer Potential : The compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of chlorine in the structure is believed to play a role in modulating these effects .
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, which can lead to altered cellular responses and biological outcomes .
Antimicrobial Studies
A study explored the antimicrobial efficacy of various halogenated compounds, including this compound, against different bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, suggesting enhanced efficacy due to halogenation .
Anticancer Activity
Research focusing on the anticancer properties of halogenated compounds has highlighted that this compound can induce apoptosis in human cancer cell lines. In vitro assays demonstrated a dose-dependent increase in cell death, with IC50 values indicating effective concentrations for therapeutic applications . The mechanism involved the activation of caspase pathways and inhibition of cell cycle progression.
Toxicological Assessment
Toxicological studies are crucial for evaluating the safety profile of this compound. In animal models, acute toxicity tests revealed that the compound has a moderate toxicity profile, with no significant adverse effects observed at lower doses. However, higher concentrations led to liver and kidney stress, necessitating further investigation into its safety for human use .
Properties
IUPAC Name |
6-chlorohexyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBJCQIQYFSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885798 | |
Record name | 1-Hexanol, 6-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40200-18-8 | |
Record name | 1-Hexanol, 6-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40200-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanol, 6-chloro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040200188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanol, 6-chloro-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanol, 6-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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